

A Technical Guide to the Solubility of cis-ent-Tadalafil-d3

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Compound of Interest

Compound Name: *cis-ent-Tadalafil-d3*

Cat. No.: B15145304

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This technical guide provides an in-depth overview of the solubility characteristics of **cis-ent-Tadalafil-d3**. Given the limited direct data on this specific deuterated isotopologue, this document leverages the extensive publicly available data for the parent compound, Tadalafil, as a primary reference. Deuteration is not expected to significantly impact the compound's solubility. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

cis-ent-Tadalafil-d3 is a deuterated form of cis-Tadalafil. Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).^{[1][2]} It is a crystalline solid that is practically insoluble in water.^[3]

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₂₂ H ₁₆ D ₃ N ₃ O ₄ ^[4] |
| Molecular Weight | 392.42 g/mol ^{[5][6]} |
| CAS Number | 1329799-70-3 ^{[5][6]} |

Solubility Data

The solubility of Tadalafil has been determined in a variety of organic solvents and aqueous systems. The following table summarizes the available quantitative data.

| Solvent System | Solubility | Temperature | Reference |
|-----------------------------------|---|---------------|-----------|
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified | [1][2] |
| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [1][2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | [1][2] |
| Water | ~2 µg/mL | 25°C | [3] |
| Ethanol | Slightly Soluble | Not Specified | [7] |
| Propylene Glycol (PG) | Slightly Soluble | Not Specified | [7] |
| Polyethylene Glycol 400 (PEG-400) | Soluble | Not Specified | [7] |
| Transcutol | Soluble | Not Specified | [7] |
| N-Methylpyrrolidone (NMP) | Highest among tested solvents | Not Specified | [8] |
| Methanol | Very Slightly Soluble | Not Specified | [9] |
| Water:SLS System | Maximum solubility among tested aqueous systems | Not Specified | [10] |

Note: The terms "Slightly Soluble" and "Soluble" are qualitative descriptors from the cited literature and generally indicate a higher solubility than in aqueous solutions.

Experimental Protocols

A common and robust method for determining the solubility of pharmaceutical compounds is the Shake-Flask Method followed by High-Performance Liquid Chromatography (HPLC) analysis.[10][11]

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

- **cis-ent-Tadalafil-d3** (or Tadalafil)
- Selected solvents (e.g., water, methanol, buffers of various pH)
- Volumetric flasks
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.2 μm)
- HPLC system with a suitable column and detector (e.g., UV at 285 nm)[10]
- Analytical balance

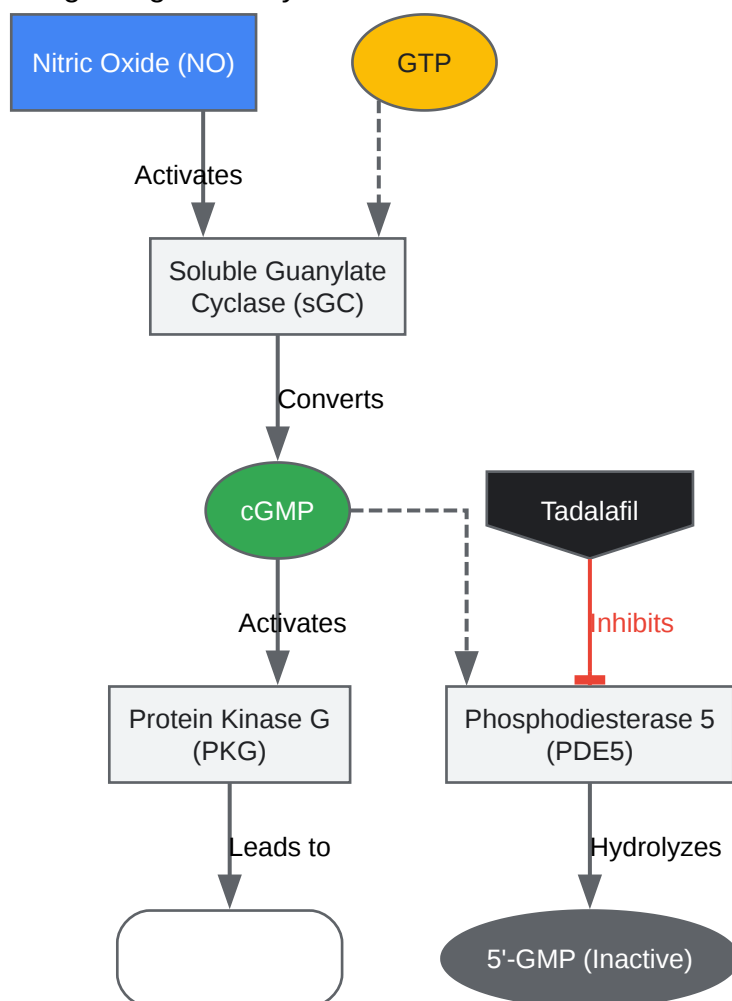
Procedure:

- **Preparation of Supersaturated Solutions:** An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. This ensures that equilibrium is reached from a state of saturation.
- **Equilibration:** The vials are placed in a temperature-controlled orbital shaker and agitated for a predetermined period (e.g., 6, 24, or 48 hours) to allow the system to reach equilibrium.[10] The shaking time is a critical parameter and should be optimized.[10]
- **Sedimentation and Filtration:** After shaking, the samples are allowed to stand to allow the undissolved solid to sediment.[10] An aliquot of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved particles.
- **Quantification by HPLC:** The clear filtrate is appropriately diluted with the mobile phase, and the concentration of the dissolved compound is determined using a validated HPLC method. [10][11] A standard calibration curve is used for quantification.[10]

Signaling Pathway and Experimental Workflow

Tadalafil functions by inhibiting PDE5, an enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for solubility determination.

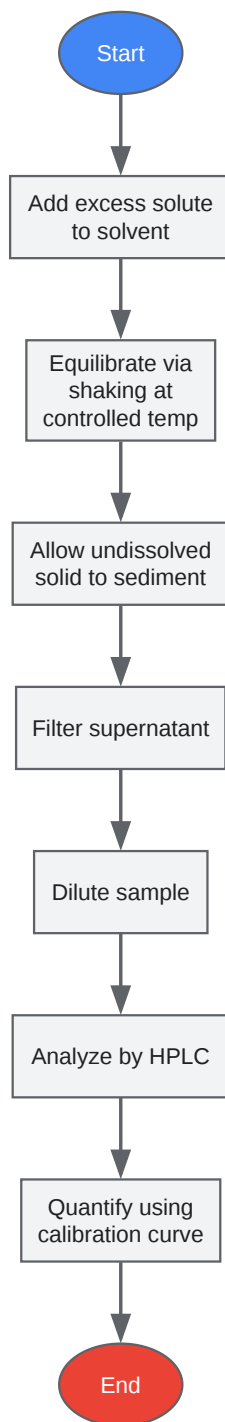
cGMP Signaling Pathway and Tadalafil's Mechanism of Action



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Caption: Tadalafil's inhibition of PDE5 increases cGMP levels.

Experimental Workflow for Solubility Determination



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Caption: Shake-flask method workflow for solubility measurement.

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